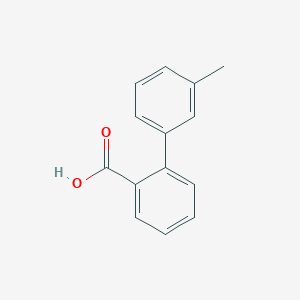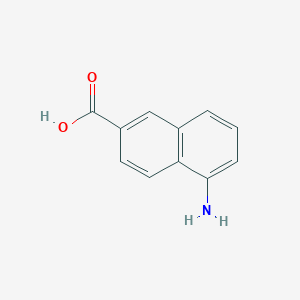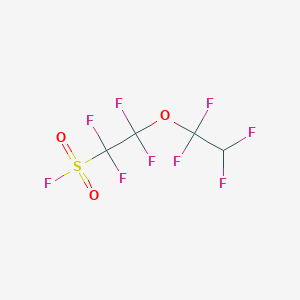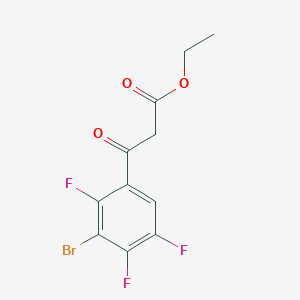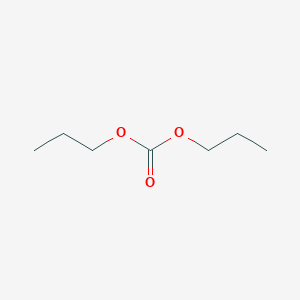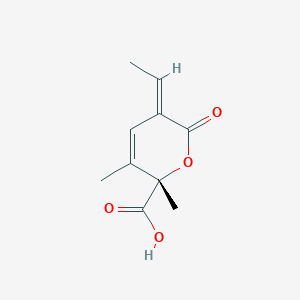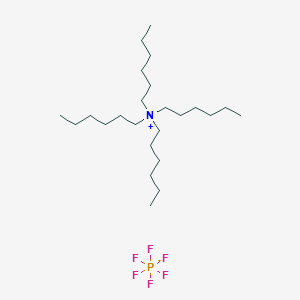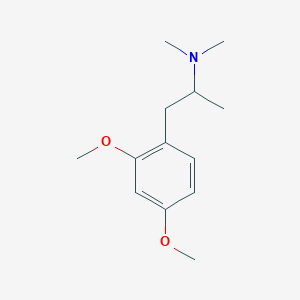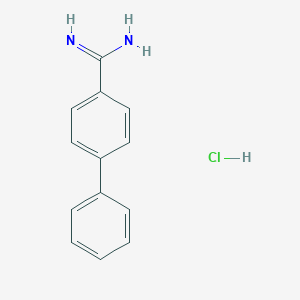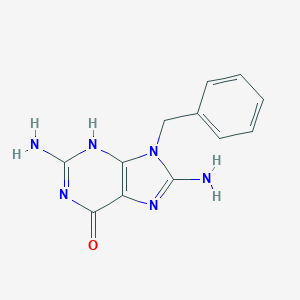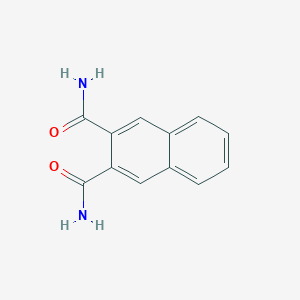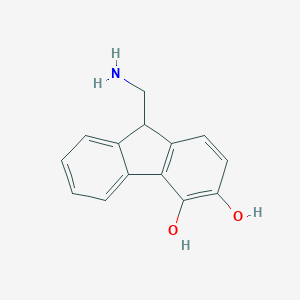![molecular formula C5H7Br B009166 1-Bromo-2-methylbicyclo[1.1.0]butane CAS No. 101391-45-1](/img/structure/B9166.png)
1-Bromo-2-methylbicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[110]butane, 1-bromo-2-methyl-(9CI) is a highly strained bicyclic compound with the molecular formula C5H7Br It is characterized by its unique structure, which consists of a four-membered ring with a bromine atom and a methyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .
Industrial Production Methods
Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cycloaddition Reactions: The strained nature of the bicyclic ring makes it a suitable candidate for cycloaddition reactions, particularly [2π+2σ] cycloadditions.
Common Reagents and Conditions
Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.
科学研究应用
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Bioconjugation: The compound is valued for its use in chemoselective bioconjugation processes.
Strain Release Chemistry: Its highly strained structure makes it a valuable tool in strain release chemistry, facilitating the synthesis of various small ring building blocks.
作用机制
The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .
相似化合物的比较
Similar Compounds
Spiropentanes: These compounds share a similar strained ring structure but differ in the arrangement of their carbon atoms.
Bicyclopropanes: These compounds also feature a bicyclic structure but with different ring sizes and substituents.
Uniqueness
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) is unique due to its specific substitution pattern, which includes a bromine atom and a methyl group. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds.
属性
CAS 编号 |
101391-45-1 |
|---|---|
分子式 |
C5H7Br |
分子量 |
147.01 g/mol |
IUPAC 名称 |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
InChI 键 |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
规范 SMILES |
CC1C2C1(C2)Br |
同义词 |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




